REACTION_CXSMILES
|
C(C(C)=[O:4])=C.C1(C=CC(O)=CC=1)O.[CH3:14][O-:15].[Na+].CC(O[CH2:21][C:22]1[C:35]2[C:30](=[CH:31]C=C[CH:34]=2)[C:29](COC(C)=O)=[C:28]2[C:23]=1[CH:24]=[CH:25]C=C2)=O>C(C(CC)=O)C.O>[CH3:21][C:22]1[C:35](=[O:4])[CH:30]([CH3:31])[CH2:29][CH2:28][C:23]=1[CH3:24].[CH3:28][CH:23]1[CH2:24][CH2:25][C:14](=[O:15])[CH:21]=[C:22]1[CH2:35][CH3:34] |f:2.3|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The whole is then heated for another two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
Excess diethyl ketone and the water present are distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(CCC1C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=CC(CC1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |